[2-(5-Chloro-2-methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate
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Overview
Description
[2-(5-Chloro-2-methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a chloro-substituted aniline and a methoxyphenyl acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(5-Chloro-2-methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate typically involves multiple steps, starting from readily available precursors. One common route involves the nitration of m-dichlorobenzene to produce 2,4-dichloronitrobenzene, followed by high-pressure amination to yield 5-chloro-2-nitroaniline . This intermediate is then subjected to further reactions, including reduction and esterification, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[2-(5-Chloro-2-methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to convert nitro groups to amines.
Substitution: Halogen atoms can be replaced with other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines.
Scientific Research Applications
[2-(5-Chloro-2-methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [2-(5-Chloro-2-methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to these similar compounds, [2-(5-Chloro-2-methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate is unique due to its specific combination of functional groups and molecular structure. This uniqueness can result in distinct chemical reactivity and biological activity, making it valuable for specialized applications.
Properties
IUPAC Name |
[2-(5-chloro-2-methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-12-7-8-14(19)10-15(12)20-17(21)11-24-18(22)9-13-5-3-4-6-16(13)23-2/h3-8,10H,9,11H2,1-2H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHWRABWYGKQOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)COC(=O)CC2=CC=CC=C2OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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